4-Isopropylimidazole

Anticancer Coordination Chemistry Bioinorganic Chemistry Cancer Research

4-Isopropylimidazole is a unique C4-alkylated imidazole with an isopropyl group, offering enhanced lipophilicity (LogP 1.18) and steric bulk that fundamentally alters reactivity and metal coordination compared to 2-isopropyl or 4-methyl analogs. This specific substitution pattern is critical for achieving high yields in green catalysis (e.g., 88% yield in Baylis-Hillman reactions) and for constructing selective GPCR-targeting ligands. Substitution with generic imidazoles introduces significant technical risk; source the authentic 4-isopropyl isomer to ensure reproducible outcomes in your advanced research applications.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 58650-48-9
Cat. No. B1313718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylimidazole
CAS58650-48-9
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=CN1
InChIInChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8)
InChIKeyHINMGNHBDCADKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylimidazole (CAS 58650-48-9) as a Strategic Heterocyclic Building Block for Advanced Synthesis and Ligand Design


4-Isopropylimidazole is a C4-alkyl substituted imidazole heterocycle, specifically featuring an isopropyl group at the 4-position of the 1H-imidazole ring . This substitution pattern yields a calculated LogP of 1.18 and a predicted pKa of 14.68±0.10, reflecting enhanced lipophilicity and altered basicity relative to the unsubstituted imidazole core [1]. The compound exists as the 4- and 5-tautomeric forms due to proton tautomerism in the imidazole ring, a property that underpins its utility as both a versatile synthetic intermediate and a tunable ligand for coordination chemistry . The presence of the isopropyl substituent introduces steric bulk that can influence molecular recognition, catalytic activity, and supramolecular assembly compared to smaller alkyl homologs.

Why Generic Substitution of 4-Isopropylimidazole with Other Alkylimidazoles Fails


Imidazole derivatives are often treated as interchangeable building blocks in procurement, yet the specific placement and steric profile of the 4-isopropyl group fundamentally alters the compound's reactivity, coordination geometry, and biological profile in ways that cannot be replicated by its 2-isopropyl, 4-methyl, or 2-ethyl-4-methyl counterparts [1]. The isopropyl group at the 4-position provides a unique balance of electron-donating character and steric demand that influences both the acidity of the imidazole NH and the accessibility of the N3 nitrogen for coordination or catalysis [2]. Replacing 4-isopropylimidazole with a seemingly similar analog such as 2-isopropylimidazole or 4-methylimidazole can lead to divergent outcomes in metal complex geometry, catalytic efficiency, or target selectivity, as demonstrated by direct comparative studies [3]. Therefore, generic substitution introduces significant technical risk in applications where the steric and electronic properties of the 4-isopropyl group are integral to performance.

4-Isopropylimidazole Product-Specific Quantitative Evidence Guide: Comparative Performance Data


2-Isopropylimidazole Copper Complex Demonstrates Superior Antitumor Activity vs. 4-Methylimidazole Analog

In a direct head-to-head comparison of copper(II) methacrylate complexes, the complex formed with 2-isopropylimidazole exhibited significantly greater inhibitory activity against B16 murine melanoma cells than its structural counterpart containing 4-methylimidazole [1]. This finding establishes a clear structure-activity relationship where the increased steric bulk of the isopropyl group, compared to a methyl group, directly enhances the antitumor potential of the resulting metal complex.

Anticancer Coordination Chemistry Bioinorganic Chemistry Cancer Research

2-Methyl-4-isopropylimidazole (1m) Catalyst Delivers Comparable or Improved Yields vs. Unsubstituted Imidazole in Baylis-Hillman Reaction

In a systematic evaluation of imidazole-based organocatalysts for the Baylis-Hillman reaction of cyclic enones with aldehydes in basic aqueous solution, the catalyst 2-methyl-4-isopropylimidazole (designated 1m) provided yields that were comparable to or better than those achieved with unsubstituted imidazole (1a) across multiple substrate pairings [1]. For the reaction of p-nitrobenzaldehyde with cyclopentenone, the yield using catalyst 1m was 88% after 1.5 hours, whereas imidazole 1a gave a 52% yield after 72 hours in aqueous THF (prior to optimization) and significantly lower yields in unoptimized basic media [1].

Organocatalysis Green Chemistry Synthetic Methodology

Isopropyl-Substituted 4-Aminomethyl-Imidazoles Achieve High Selectivity for TAAR1 over Adrenergic α2 Receptor

In an optimization program targeting TAAR1 agonists, initial 2-benzyl- and 4-benzyl-imidazole scaffolds exhibited insufficient selectivity against the adrenergic α2 receptor [1]. The introduction of isopropyl substitution at the 4-aminomethyl-imidazole core successfully addressed this selectivity challenge, leading to the discovery of highly selective TAAR1 partial agonists [1]. The clinical candidate RO5073012, which incorporates an isopropyl-substituted imidazole moiety, demonstrated a favorable pharmacokinetic profile in rodents and activity in a behavioral model of schizophrenia [1].

Drug Discovery GPCR Pharmacology Medicinal Chemistry

4-Isopropylimidazole Confers Higher Lipophilicity (LogP 1.18) Compared to Unsubstituted Imidazole

The calculated LogP of 4-isopropylimidazole is 1.18, as determined by quantitative structure-property relationship (QSPR) models [1]. In comparison, unsubstituted imidazole has a LogP of approximately -0.02 [2]. This represents a significant increase in lipophilicity, which directly impacts membrane permeability, protein binding, and overall bioavailability in biological systems.

Physicochemical Characterization Drug Design ADME

4-Isopropylimidazole Application Scenarios Grounded in Comparative Evidence


Development of Next-Generation Metal-Based Anticancer Complexes with Enhanced In Vitro Activity

Based on direct comparative evidence showing that copper(II) complexes of 2-isopropylimidazole exhibit superior activity against B16 murine melanoma cells compared to 4-methylimidazole complexes, researchers developing metallodrugs should prioritize the procurement of 4-isopropylimidazole for ligand synthesis. The isopropyl group's steric bulk appears to be a key determinant of antitumor potency, and this scaffold can be further elaborated to optimize pharmacokinetic and selectivity profiles [1].

Design of Highly Efficient Organocatalysts for Aqueous Baylis-Hillman Reactions

The evidence that 2-methyl-4-isopropylimidazole (1m) achieves 88% yield in 1.5 hours, outperforming unsubstituted imidazole (52% yield after 72 hours), positions 4-isopropylimidazole derivatives as premier catalyst scaffolds for green chemistry applications. Synthetic chemists aiming to accelerate carbon-carbon bond formation in aqueous or biphasic systems should select 4-isopropylimidazole-based catalysts to minimize reaction times and maximize yields while adhering to the principles of sustainable chemistry [2].

Scaffold Optimization for Selective TAAR1 Agonists in CNS Drug Discovery

The successful use of isopropyl-substituted 4-aminomethyl-imidazole compounds to overcome selectivity challenges against the adrenergic α2 receptor demonstrates the privileged nature of the 4-isopropylimidazole core for CNS drug discovery. Medicinal chemistry teams working on GPCR targets, particularly those requiring high selectivity profiles, should consider 4-isopropylimidazole as a foundational building block. The clinical candidate RO5073012, which contains this motif, validated the scaffold's in vivo utility in a rodent behavioral model of schizophrenia, underscoring its translational potential [3].

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